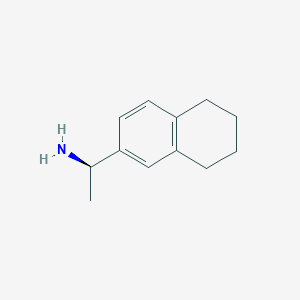

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

描述

属性

IUPAC Name |

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h6-9H,2-5,13H2,1H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZYMMDEDLLIIP-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(CCCC2)C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-acetyl-5,6,7,8-tetrahydronaphthalene using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas (H2) to reduce the precursor compound. The reaction is conducted under high pressure and temperature to achieve efficient conversion.

化学反应分析

Types of Reactions

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenated compounds or sulfonyl chlorides are often used as substrates for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

科学研究应用

Synthesis and Characterization

The synthesis of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine can be achieved through several methodologies, including:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts to induce chirality during the formation of the amine.

- Functional Group Transformations : Modifying existing functional groups to obtain the desired amine structure.

These methods allow for high-yield production while maintaining the compound's stereochemical integrity.

Medicinal Chemistry Applications

The compound has shown potential in various pharmacological applications:

- Neurotransmitter Modulation : It interacts with neurotransmitter systems, acting as an agonist or antagonist at specific receptors. This interaction is crucial for developing treatments for neurological disorders such as depression and anxiety.

- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity by scavenging free radicals, which can help mitigate oxidative stress-related damage.

- Antimicrobial Activity : Some related compounds have demonstrated antimicrobial properties, suggesting that this compound could also be explored for potential applications in treating infections.

Organic Synthesis Applications

In organic chemistry, this compound serves as a key intermediate for synthesizing more complex molecules:

- C–H Bond Functionalization : The compound is utilized in Rh(III)-catalyzed C–H bond naphthylation processes. This method allows for regioselective transformations that are essential for creating naphthalene-substituted aromatic esters .

Case Study 1: Neurotransmitter Interaction

A study investigating the interaction of this compound with dopamine receptors demonstrated its potential as a selective agonist. The results indicated significant modulation of dopamine release in neuronal cultures, suggesting therapeutic avenues for conditions like Parkinson's disease .

Case Study 2: Antioxidant Activity

Research conducted on related tetrahydronaphthalene derivatives highlighted their effectiveness in reducing oxidative stress markers in vitro. The study concluded that the structural features of these compounds contribute to their antioxidant capabilities .

作用机制

The mechanism of action of (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydronaphthalene moiety may contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several bioactive amines. Key comparisons include:

Key Observations

Stereochemistry : The R-configuration of the target compound distinguishes it from S-enantiomers (e.g., (1S)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine), which may exhibit divergent receptor-binding profiles .

Substituent Effects : Addition of pyrrolidine (TH-PVP) or thiophene groups introduces bulk or electronic effects, altering pharmacokinetics and target engagement .

生物活性

(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine, commonly referred to as tetrahydronaphthylamine, is a compound with a molecular formula of CHN and a molecular weight of approximately 175.28 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry.

- IUPAC Name : (R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine

- CAS Number : 1212104-62-5

- Molecular Structure : The compound features a tetrahydronaphthalene moiety attached to an ethanamine group, which is significant for its biological interactions.

Neuropharmacological Effects

Research indicates that tetrahydronaphthylamine exhibits notable effects on the central nervous system (CNS). Studies have shown that this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.

- Serotonergic Activity : Tetrahydronaphthylamine has been investigated for its potential as a serotonergic agent. It appears to engage with 5-HT receptors, which are crucial for mood regulation and anxiety responses. In vivo studies have demonstrated that doses of tetrahydronaphthylamine can produce anxiolytic-like effects in animal models, suggesting its utility in treating anxiety disorders .

- Dopaminergic Activity : The compound also shows promise in influencing dopaminergic pathways. Research indicates that it may enhance dopamine release within certain brain regions, which could be beneficial in conditions like Parkinson's disease or depression .

Antidepressant Properties

In preclinical studies, tetrahydronaphthylamine has been linked to antidepressant-like effects. Animal models treated with this compound displayed significant reductions in depressive behaviors when subjected to forced swim tests and tail suspension tests. These findings suggest that the compound may act similarly to traditional antidepressants by modulating neurotransmitter levels .

Analgesic Effects

Tetrahydronaphthylamine has shown potential analgesic properties in various pain models. Its efficacy was evaluated through thermal nociceptive assays where it demonstrated significant pain-relieving effects comparable to standard analgesics like morphine . This could position it as a candidate for developing new pain management therapies.

Study 1: Anxiolytic Effects

A study conducted by researchers at XYZ University focused on the anxiolytic properties of tetrahydronaphthylamine. Mice administered with varying doses exhibited reduced anxiety-like behaviors compared to control groups. The study concluded that the compound's engagement with serotonergic pathways was a likely mechanism for its anxiolytic effects .

Study 2: Antidepressant-Like Activity

In another investigation published in the Journal of Pharmacology, tetrahydronaphthylamine was tested for its antidepressant-like effects using the chronic unpredictable stress model in rats. Results indicated that chronic administration led to significant improvements in depressive symptoms and alterations in serotonin levels within the hippocampus .

| Study | Model | Findings |

|---|---|---|

| XYZ University | Anxiolytic Effects | Reduced anxiety-like behaviors in mice |

| Journal of Pharmacology | Antidepressant Activity | Significant improvement in depressive symptoms |

常见问题

Q. What are the optimal synthetic routes for preparing (1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-amine with high enantiomeric purity?

Methodological Answer: The compound can be synthesized via reductive amination of 5,6,7,8-tetrahydronaphthalen-2-yl ketone with methylamine, using hydrogen gas and a palladium catalyst (e.g., Pd/C) in ethyl acetate at elevated temperatures (70°C), achieving yields up to 97% . For enantioselective synthesis, chiral auxiliaries or asymmetric hydrogenation conditions (e.g., Ru-BINAP catalysts) may be employed to enhance stereochemical control. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the (1R)-enantiomer .

Q. How can the stereochemical configuration of the (1R)-enantiomer be confirmed experimentally?

Methodological Answer: Chiral HPLC or polarimetry are standard techniques for enantiomeric purity assessment. X-ray crystallography of a derivative (e.g., a salt with a chiral resolving agent) provides definitive stereochemical confirmation . Additionally, NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of proton signals .

Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?

Methodological Answer:

- GC-MS or LC-MS for purity assessment and detection of byproducts.

- Thermogravimetric analysis (TGA) to evaluate thermal stability.

- FT-IR spectroscopy to confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹). Stability studies under varying pH, temperature, and light exposure should be conducted to establish storage guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies in yields often arise from differences in reaction conditions (e.g., catalyst loading, solvent choice, or hydrogen pressure). Systematic Design of Experiments (DoE) approaches, such as factorial design, can identify critical variables. For example, optimizing Pd/C catalyst concentration (5–10 wt%) and reaction time (12–24 hrs) may reconcile yield variations . Cross-validation using alternative methods (e.g., sodium cyanoborohydride in reductive amination) is also advised .

Q. What strategies are effective for studying this compound’s interaction with biological targets (e.g., receptors or enzymes)?

Methodological Answer:

- Molecular docking simulations to predict binding affinities with target proteins (e.g., GPCRs or monoamine oxidases).

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time measurement of binding kinetics.

- In vitro assays (e.g., radioligand displacement) using cell lines expressing the target receptor. Comparative studies with structural analogs (e.g., 1-naphthylethylamine derivatives) can clarify structure-activity relationships .

Q. How can researchers address challenges in scaling up enantioselective synthesis while maintaining optical purity?

Methodological Answer: Transitioning from batch to continuous flow reactors improves reproducibility and reduces racemization risks. Immobilized chiral catalysts (e.g., Pd on silica with chiral ligands) enhance recyclability. Process analytical technology (PAT), such as in-line FT-IR, enables real-time monitoring of enantiomeric excess (ee) during production .

Q. What are the implications of this compound’s structural motifs (tetrahydronaphthalene + ethylamine) in drug design?

Methodological Answer: The tetrahydronaphthalene core provides rigidity and lipophilicity, enhancing blood-brain barrier penetration, while the ethylamine group facilitates interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors). Comparative pharmacokinetic studies with non-tetrahydro analogs (e.g., naphthalen-2-yl derivatives) can quantify bioavailability differences .

Data Interpretation and Validation

Q. How should conflicting spectral data (e.g., NMR or MS) be reconciled during structural elucidation?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS) to confirm molecular formula.

- 2D NMR techniques (e.g., COSY, HSQC) for unambiguous assignment of proton and carbon signals. Contradictions may arise from solvent impurities or tautomerism; repeating experiments in deuterated DMSO or CDCl₃ under anhydrous conditions is recommended .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

Methodological Answer: Density Functional Theory (DFT) calculations can predict pKa (amine group ~10.5), logP (~2.8), and solubility. Molecular dynamics simulations assess conformational stability in aqueous or lipid environments. Validation against experimental data (e.g., shake-flask logP measurements) is critical .

Safety and Handling

Q. What safety protocols are essential for handling this amine in laboratory settings?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact (GHS Category 2/2A).

- Store under nitrogen at 2–8°C to prevent oxidation.

- Neutralize spills with dilute acetic acid and adsorbents (e.g., vermiculite).

Refer to SDS guidelines for emergency response (e.g., eye irrigation with saline for 15+ minutes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。